Cas no 1189958-26-6 (N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride)

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride 化学的及び物理的性質
名前と識別子
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- N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride
- Benzamide, 3-(ethylsulfonyl)-N-[4,5,6,7-tetrahydro-5-(phenylmethyl)thiazolo[5,4-c]pyridin-2-yl]-, hydrochloride (1:1)
- AKOS026681261
- N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-ethylsulfonylbenzamide;hydrochloride
- F2093-0773
- N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride
- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride
- 1189958-26-6
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- インチ: 1S/C22H23N3O3S2.ClH/c1-2-30(27,28)18-10-6-9-17(13-18)21(26)24-22-23-19-11-12-25(15-20(19)29-22)14-16-7-4-3-5-8-16;/h3-10,13H,2,11-12,14-15H2,1H3,(H,23,24,26);1H
- InChIKey: QBZUTJRZLBBMOI-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC2CCN(CC3C=CC=CC=3)CC=2S1)C(C1C=CC=C(S(=O)(=O)CC)C=1)=O.Cl
計算された属性
- せいみつぶんしりょう: 477.0947617g/mol
- どういたいしつりょう: 477.0947617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 690
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2093-0773-3mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-5μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-5mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-15mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-2μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-10μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-10mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-20μmol |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-25mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2093-0773-100mg |
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride |
1189958-26-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride 関連文献
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochlorideに関する追加情報
Comprehensive Overview of N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride (CAS 1189958-26-6)
The compound N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride (CAS 1189958-26-6) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. This molecule, characterized by its unique thiazolo[5,4-c]pyridine core and ethanesulfonyl moiety, has garnered attention for its structural complexity and potential therapeutic applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of kinase inhibition and signal transduction.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The benzamide derivative structure of this compound aligns with current trends in drug discovery, where heterocyclic compounds are prioritized for their bioavailability and binding affinity. Its hydrochloride salt form further enhances solubility, a critical factor in drug formulation and bioavailability optimization.
The synthesis of N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(ethanesulfonyl)benzamide hydrochloride involves multi-step organic reactions, including cyclization and sulfonylation, which are topics of interest in medicinal chemistry forums. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for verifying its purity and structural integrity, as emphasized in recent ACS publications.
From a commercial perspective, CAS 1189958-26-6 is often searched in conjunction with terms like "kinase inhibitor scaffold", "thiazolo[5,4-c]pyridine derivatives", and "sulfonamide-based drug candidates". These keywords reflect the compound's relevance in oncology research and neurodegenerative disease studies, where protein-protein interaction modulation is a key focus area.
Ongoing studies investigate the ADME properties (Absorption, Distribution, Metabolism, Excretion) of this molecule, with particular emphasis on its blood-brain barrier permeability—a hot topic in CNS drug development. The benzyl substituent in its structure is hypothesized to influence lipophilicity, a parameter frequently discussed in QSAR modeling communities.
Regulatory considerations for CAS 1189958-26-6 emphasize compliance with REACH and GMP standards, as evidenced by its inclusion in several pharmaceutical patent applications. The compound's intellectual property landscape is dynamic, with recent filings exploring its utility in combination therapies for metabolic disorders.
In analytical testing, HPLC purity thresholds exceeding 98% are typically required for biological evaluation, aligning with industry benchmarks for preclinical candidates. Stability studies under varying pH conditions and temperature gradients are routinely performed, data frequently requested in material transfer agreements.
The crystal structure of this hydrochloride salt has been a subject of X-ray diffraction analysis, revealing important insights into its solid-state properties—information crucial for polymorph screening during formulation development. Such data is increasingly shared through platforms like Cambridge Structural Database, enhancing collaborative research.
Emerging applications in photopharmacology have also been proposed, leveraging the compound's potential photoswitchable characteristics. This aligns with growing interest in light-activated therapeutics, a field gaining traction in ACS Medicinal Chemistry Letters.
For procurement specialists, CAS 1189958-26-6 is typically available in milligram to kilogram quantities, with documentation including certificates of analysis and structural elucidation reports. Storage recommendations generally specify -20°C under inert atmosphere to maintain stability, consistent with protocols for similar N-containing heterocycles.
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